molecular formula C19H25N3O3 B7111033 Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate

Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B7111033
M. Wt: 343.4 g/mol
InChI Key: JQJVWSNVTZXKQJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate is a complex organic compound that features a tert-butyl ester, a cyclopentyl group, and a 1,2,4-oxadiazole ring substituted with a pyridin-3-ylmethyl group

Properties

IUPAC Name

tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)24-18(23)16(14-8-4-5-9-14)17-21-15(22-25-17)11-13-7-6-10-20-12-13/h6-7,10,12,14,16H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJVWSNVTZXKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCC1)C2=NC(=NO2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a nitrile with a hydrazide under acidic or basic conditions.

    Introduction of the pyridin-3-ylmethyl group: This step often involves a nucleophilic substitution reaction where the pyridin-3-ylmethyl halide reacts with the oxadiazole intermediate.

    Cyclopentyl group addition: The cyclopentyl group can be introduced via a Grignard reaction or other organometallic coupling methods.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyridin-3-ylmethyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the ester group, converting them into corresponding alcohols or amines.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines are common products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the oxadiazole ring, which is known for its antimicrobial and anti-inflammatory properties. It could be explored as a potential drug candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the other functional groups enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-triazol-5-yl]acetate: Similar structure but with a triazole ring instead of an oxadiazole ring.

    Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-thiadiazol-5-yl]acetate: Contains a thiadiazole ring, which may impart different chemical and biological properties.

Uniqueness

Tert-butyl 2-cyclopentyl-2-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The oxadiazole ring is particularly noteworthy for its potential biological activity, making this compound a promising candidate for further research and development.

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